molecular formula C10H15N3O7 B608564 L-Histidine S-malate CAS No. 94231-36-4

L-Histidine S-malate

Cat. No. B608564
CAS RN: 94231-36-4
M. Wt: 289.24
InChI Key: MTWBOTIEQZVKCT-KNIFDHDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Histidine S-malate is a bioactive chemical.

Scientific Research Applications

1. Sensor Technology

L-Histidine S-malate's role in sensor technology has been explored. For instance, a study by Wang et al. (2020) developed a CdTe quantum dot@ZIF-365 ratiometric fluorescent sensor that can sensitively detect L-histidine and Cu2+ ions. This indicates the potential of L-histidine S-malate in environmental monitoring and analytical chemistry applications (Wang et al., 2020).

2. Medical and Biological Research

Studies on L-histidine, including its derivatives like L-histidine S-malate, have shown its importance in various medical and biological contexts. Holeček (2020) highlighted the physiological importance of L-histidine in processes like proton buffering, metal ion chelation, and as a precursor in histamine synthesis. This underlines its potential therapeutic applications in various health conditions (Holeček, 2020).

3. Antioxidant Properties

L-histidine has been recognized for its antioxidant characteristics. Wade and Tucker (1998) reported on the development of pharmaceutical agents based on L-histidine's antioxidant and anti-inflammatory properties. These findings suggest potential applications in treating inflammatory conditions and oxidative stress (Wade & Tucker, 1998).

4. Nonlinear Optical Material Development

Gomes et al. (2006) synthesized L-histidinium hydrogen malate, a nonlinear optical material with significant second-harmonic generation capability. This material could have applications in photonics and optoelectronics (Gomes et al., 2006).

5. Industrial Production

In the field of industrial biotechnology, L-histidine has been produced efficiently from glucose by engineered Escherichia coli, as reported by Wu et al. (2020). This demonstrates the scalability and industrial application potential of L-histidine S-malate (Wu et al., 2020).

properties

CAS RN

94231-36-4

Product Name

L-Histidine S-malate

Molecular Formula

C10H15N3O7

Molecular Weight

289.24

IUPAC Name

L-histidine compound with (S)-2-hydroxysuccinic acid (1:1)

InChI

InChI=1S/C6H9N3O2.C4H6O5/c7-5(6(10)11)1-4-2-8-3-9-4;5-2(4(8)9)1-3(6)7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1

InChI Key

MTWBOTIEQZVKCT-KNIFDHDWSA-N

SMILES

N[C@@H](CC1=CNC=N1)C(O)=O.O[C@@H](CC(O)=O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-Histidine S-malate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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